molecular formula C18H15N3O2S3 B15039062 N-(1,3-benzothiazol-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B15039062
M. Wt: 401.5 g/mol
InChI Key: PAZAZROWDARRQV-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a benzothiazole-based acetamide derivative characterized by dual benzothiazole moieties linked via a sulfanyl-acetamide bridge. Benzothiazoles are renowned for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C18H15N3O2S3

Molecular Weight

401.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15N3O2S3/c1-2-23-11-7-8-13-15(9-11)26-18(20-13)24-10-16(22)21-17-19-12-5-3-4-6-14(12)25-17/h3-9H,2,10H2,1H3,(H,19,21,22)

InChI Key

PAZAZROWDARRQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by various research findings and case studies.

  • Chemical Formula : C21H19N3O3S2
  • Molecular Weight : 425.52 g/mol
  • CAS Number : 914349-86-3

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds in this class have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted that derivatives with a benzothiazole core demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, a study evaluated its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results showed that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Cell Line IC50 (µM) Mechanism of Action
MCF-75.0Induction of apoptosis
HCT-1167.5Cell cycle arrest at G2/M phase

3. Anticonvulsant Activity

The anticonvulsant properties of benzothiazole derivatives have also been documented. In animal models, compounds similar to this compound were tested for their efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The findings indicated that these compounds could significantly reduce seizure activity compared to control groups .

Test Model Dose (mg/kg) Protection (%)
MES3070
PTZ10065

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of bacteria and fungi. Among the tested compounds, this compound showed the highest activity against resistant strains of Staphylococcus aureus and E. coli.

Study on Anticancer Mechanisms

Another study focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment led to an increase in reactive oxygen species (ROS) levels in cancer cells, which triggered apoptotic pathways and inhibited cell proliferation.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Analogues :

N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Adamantan-1-yl)Acetamide (Compound I, ): Substituents: Methoxy (6-position) and adamantyl groups. Crystallography: Triclinic P1 space group; planar acetamide backbone with gauche adamantyl conformation. Intermolecular N–H⋯N and C–H⋯O hydrogen bonds stabilize the crystal lattice .

N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide (): Substituents: Fluorobenzamide moiety. Properties: Exhibits nonlinear optical (NLO) activity due to π-conjugation and polarizability. Comparison: The sulfanyl-acetamide linker in the target compound replaces the fluorobenzamide, likely reducing NLO activity but improving solubility .

N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-(4-Chlorophenyl)Acetamide (Patent EP3348550A1, ): Substituents: Ethoxy (6-position) and 4-chlorophenyl groups. Comparison: The sulfanyl bridge in the target compound introduces additional hydrogen-bonding sites, which may modulate target selectivity .

Key Observations :

  • The target compound’s synthesis likely involves nucleophilic substitution between 2-chloroacetamide and 6-ethoxybenzothiazole-2-thiol, analogous to methods in and .
  • Adamantyl and piperazinyl derivatives prioritize steric and basic groups, whereas the ethoxy-sulfanyl combination balances hydrophobicity and hydrogen-bonding capacity .
Bioactivity and Pharmacological Profiles
Compound Bioactivity Mechanism/IC₅₀ Reference
Target Compound (Analog) Anticancer (predicted) PI3K inhibition (docking score: −9.2)
N-(6-Dimethylsulfamoyl-BTZ-2-yl)-PhenoxyAc Antimicrobial MIC: 2 µg/mL (B. subtilis)
7h–7k (Cholinesterase Inhibitors) AChE Inhibition (IC₅₀: 0.8–2.3 µM) Competitive binding to catalytic site
4-Amino-N-(BTZ-2-yl)Benzenesulfonamides Antimycobacterial (MIC: 6.25 µg/mL vs. H37Rv) Dihydrofolate reductase inhibition

Key Observations :

  • Ethoxy and sulfanyl groups may enhance membrane permeability and target engagement compared to nitro or chlorophenyl analogs .
  • Molecular docking studies () suggest the sulfanyl bridge in benzothiazole acetamides interacts with PI3K’s hydrophobic pocket, similar to co-crystallized ligands .
Physicochemical Properties
Compound Melting Point/Decomposition Solubility (LogP) Hydrogen Bonding
Target Compound (Analog) ~485–486 K (predicted) 3.1 (estimated) N–H⋯N, S⋯S interactions
N-(6-Methoxy-BTZ-2-yl)-2-AdamantylAcetamide 485–486 K 4.5 (experimental) Intermolecular N–H⋯N, C–H⋯O
2-BTBA (NLO Material) 463 K 2.8 (CH₂Cl₂ soluble) π-π stacking, C=O⋯H–N

Key Observations :

  • Sulfanyl bridges favor S⋯S and S⋯π interactions, critical for crystal packing and ligand-receptor binding .

Preparation Methods

Synthesis of 6-Ethoxy-1,3-benzothiazol-2-amine

The 6-ethoxy-substituted benzothiazole core is typically synthesized via cyclization of 2-amino-4-ethoxythiophenol with carboxylic acid derivatives. A modified Hinsberg reaction employing chloroacetyl chloride or thiourea derivatives facilitates ring closure under acidic conditions. For instance, refluxing 2-amino-4-ethoxythiophenol with thiourea in hydrochloric acid yields 6-ethoxy-1,3-benzothiazol-2-amine with 70–85% efficiency.

Functionalization of the 2-Amino Group to 2-Mercapto

Conversion of the 2-amino group to a thiol is critical for subsequent coupling. This is achieved via diazotization followed by treatment with hydrogen sulfide (H₂S) or Lawesson’s reagent. Microwave-assisted reactions significantly enhance yields; for example, reacting 6-ethoxy-1,3-benzothiazol-2-amine with H₂S under microwave irradiation (100°C, 15 min) achieves 90% conversion to 6-ethoxy-1,3-benzothiazole-2-thiol.

Formation of the Sulfanyl-Acetamide Bridge

Synthesis of N-(1,3-Benzothiazol-2-yl)chloroacetamide

Chloroacetylation of 1,3-benzothiazol-2-amine is performed using chloroacetyl chloride in dichloromethane with triethylamine as a base. This step proceeds at 0–5°C to minimize polymerization, yielding N-(1,3-benzothiazol-2-yl)chloroacetamide in 80–92% purity.

Thioether Coupling Reaction

The pivotal coupling step involves nucleophilic substitution between 6-ethoxy-1,3-benzothiazole-2-thiol and N-(1,3-benzothiazol-2-yl)chloroacetamide. Optimal conditions employ potassium carbonate in dimethylformamide (DMF) at 60–70°C for 6–8 hours, achieving 75–88% yield. Phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1) enhance reactivity by stabilizing the thiolate ion, particularly in biphasic systems.

Parameter Condition 1 Condition 2 Condition 3
Solvent DMF THF Acetonitrile
Base K₂CO₃ NaOH Et₃N
Temperature (°C) 70 50 80
Yield (%) 88 65 72

Alternative Methodologies and Innovations

One-Pot Tandem Synthesis

Recent advances enable concurrent benzothiazole formation and coupling in a single reactor. For example, reacting 2-aminothiophenol derivatives with chloroacetamide precursors in the presence of polyphosphoric acid (PPA) at 120°C yields the target compound directly, circumventing intermediate isolation. This method reduces purification steps but requires stringent temperature control to prevent decomposition.

Microwave-Assisted Optimization

Microwave irradiation drastically accelerates reaction kinetics. A 20-minute microwave-assisted coupling at 100°C in DMF achieves 94% yield, compared to 72% under conventional heating. This approach is particularly advantageous for scaling due to reduced energy consumption.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Industrial processes prioritize solvent recycling and catalyst reusability. Continuous flow reactors coupled with in-line distillation units enable efficient DMF recovery, reducing waste and costs. Immobilized phase-transfer catalysts (e.g., silica-supported TDA-1) further enhance sustainability.

Crystallization and Purification

Final product purification employs gradient recrystallization using isopropyl alcohol/water mixtures. Automated temperature-controlled crystallizers ensure consistent particle size distribution, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Oxidative Byproduct Formation

Thiol oxidation to disulfides is mitigated by conducting reactions under inert atmospheres and adding antioxidants like ascorbic acid.

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